molecular formula C11H12ClN3O B13473982 2-amino-N-(quinolin-3-yl)acetamide hydrochloride

2-amino-N-(quinolin-3-yl)acetamide hydrochloride

Katalognummer: B13473982
Molekulargewicht: 237.68 g/mol
InChI-Schlüssel: OIGXOWBVOIPIFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-(quinolin-3-yl)acetamide hydrochloride is a chemical compound with the molecular formula C11H11N3O·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(quinolin-3-yl)acetamide hydrochloride typically involves the reaction of quinoline derivatives with appropriate amines. One common method involves the reaction of 3-quinolinecarboxylic acid with ethyl chloroacetate to form an ester intermediate, which is then reacted with ammonia to yield the desired amide . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity may be employed .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(quinolin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

2-amino-N-(quinolin-3-yl)acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-amino-N-(quinolin-3-yl)acetamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring system is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the amide and amino groups.

    2-aminoquinoline: Similar to 2-amino-N-(quinolin-3-yl)acetamide hydrochloride but without the acetamide group.

    N-(quinolin-3-yl)acetamide: Lacks the amino group present in this compound.

Uniqueness

This compound is unique due to the presence of both an amino group and an acetamide group attached to the quinoline ring. This structural feature may contribute to its distinct chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C11H12ClN3O

Molekulargewicht

237.68 g/mol

IUPAC-Name

2-amino-N-quinolin-3-ylacetamide;hydrochloride

InChI

InChI=1S/C11H11N3O.ClH/c12-6-11(15)14-9-5-8-3-1-2-4-10(8)13-7-9;/h1-5,7H,6,12H2,(H,14,15);1H

InChI-Schlüssel

OIGXOWBVOIPIFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.